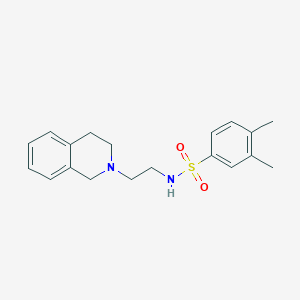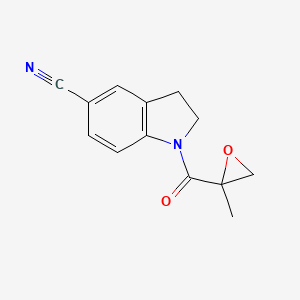
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the Dihydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the dihydroisoquinoline core.
Attachment of the Ethyl Linker: The dihydroisoquinoline core is then reacted with an ethylating agent to introduce the ethyl linker.
Sulfonamide Formation: Finally, the ethyl-linked dihydroisoquinoline is reacted with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The dihydroisoquinoline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroisoquinoline-2(1H)-carboxamide derivatives: Known for their antidepressant and anticonvulsant activities.
2,3-Dihydroquinolin-4(1H)-ones: Used in medicinal chemistry for their broad biological effects.
Uniqueness
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide is unique due to its specific combination of a dihydroisoquinoline core with a dimethylbenzenesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C19H24N2O2S |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H24N2O2S/c1-15-7-8-19(13-16(15)2)24(22,23)20-10-12-21-11-9-17-5-3-4-6-18(17)14-21/h3-8,13,20H,9-12,14H2,1-2H3 |
Clave InChI |
JCOCYYJBFWLOCW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCC3=CC=CC=C3C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B12962525.png)
